2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione
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Overview
Description
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione is an organosulfur compound featuring a bromomethyl group attached to a 1,4-oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione typically involves the bromination of a precursor compound. One common method is the bromination of 1,4-oxathiane-4,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran are used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Scientific Research Applications
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione involves the reactivity of the bromomethyl group and the sulfur atom in the oxathiane ring. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1,4lambda6-oxathiane-4,4-dione: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(iodomethyl)-1,4lambda6-oxathiane-4,4-dione: Similar structure but with an iodomethyl group instead of a bromomethyl group.
1,4lambda6-oxathiane-4,4-dione: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(bromomethyl)-1,4lambda6-oxathiane-4,4-dione is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts. This makes it a valuable intermediate in the synthesis of more complex molecules and in various applications across different fields .
Properties
CAS No. |
1823323-99-4 |
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Molecular Formula |
C5H9BrO3S |
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-(bromomethyl)-1,4-oxathiane 4,4-dioxide |
InChI |
InChI=1S/C5H9BrO3S/c6-3-5-4-10(7,8)2-1-9-5/h5H,1-4H2 |
InChI Key |
AFBWBJAONQHYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(O1)CBr |
Purity |
95 |
Origin of Product |
United States |
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